(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Description

Chemical Identity and IUPAC Nomenclature

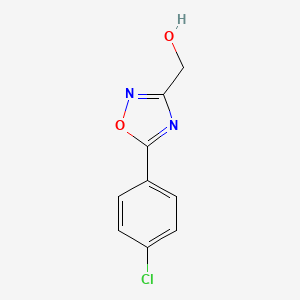

The chemical identity of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol is defined by several key parameters that distinguish it within chemical databases and literature. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is [5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol. This systematic name describes its structural components: a 1,2,4-oxadiazole core with a 4-chlorophenyl substituent at position 5 and a hydroxymethyl group at position 3.

The compound is registered with Chemical Abstracts Service (CAS) number 685123-47-1. It has a molecular formula of C9H7ClN2O2, corresponding to a molecular weight of 210.62 g/mol. The European Community (EC) Number assigned to this compound is 887-632-8.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | [5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol |

| Synonyms | This compound |

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| CAS Number | 685123-47-1 |

| EC Number | 887-632-8 |

The physical and chemical properties of this compound provide insight into its behavior in various conditions and potential applications. While some properties have been experimentally determined, others have been predicted through computational methods.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 369.2±52.0 °C | Predicted |

| Density | 1.406±0.06 g/cm³ | Predicted |

| pKa | 11.92±0.10 | Predicted |

| Appearance | Solid | - |

| Solubility | Limited water solubility | - |

The structure of this compound features a planar 1,2,4-oxadiazole heterocyclic ring connected to a 4-chlorophenyl group at position 5 and a hydroxymethyl group at position 3. The chlorine atom on the phenyl ring at the para position influences the electronic distribution within the molecule, affecting its reactivity and potential interactions with biological targets.

Historical Context in Heterocyclic Chemistry

The history of this compound is intertwined with the broader development of 1,2,4-oxadiazole chemistry. The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. However, significant research interest in this class of compounds only emerged nearly 80 years after its discovery, particularly when photochemical rearrangement of these structures to other heterocyclic systems was observed in the 1960s.

The biological activity studies of 1,2,4-oxadiazole derivatives began in the early 1940s, eventually leading to the development of the first commercial drug containing a 1,2,4-oxadiazole ring—Oxolamine, introduced as a cough suppressant in the 1960s. Since then, the 1,2,4-oxadiazole scaffold has been incorporated into various bioactive compounds, demonstrating diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, and antifungal properties.

The interest in 1,2,4-oxadiazoles has substantially increased in the past two decades. According to research trends, scientific attention to 1,2,4-oxadiazole applications has doubled in the last fifteen years. This growing interest is attributed to the unique properties of these heterocycles, particularly their bioisosteric equivalence with ester and amide moieties, making them valuable alternatives in cases where hydrolytic instability is a concern.

Within this historical development, this compound represents a relatively recent addition to the 1,2,4-oxadiazole family. Its synthesis and characterization have contributed to the expanding knowledge base of these heterocycles and their potential applications in various fields, particularly in medicinal chemistry where 1,2,4-oxadiazoles have shown significant promise.

Position within 1,2,4-Oxadiazole Derivative Classifications

This compound occupies a specific position within the broader classification of 1,2,4-oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which can exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,2,4-oxadiazoles have garnered particular interest due to their unique properties and versatile applications.

The 1,2,4-oxadiazole ring is characterized as the most electron-poor azole because it contains two pyridine-type nitrogen atoms and a furan-type oxygen atom. This electronic configuration contributes to its distinct reactivity patterns and potential for specific interactions with biological targets.

Within the 1,2,4-oxadiazole family, this compound belongs to the category of 3,5-disubstituted 1,2,4-oxadiazoles, where the 3 and 5 positions of the heterocyclic ring bear different functional groups. This substitution pattern is particularly significant because the 3 and 5 positions are susceptible to creating 3,5-disubstituted 1,2,4-oxadiazoles via nucleophilic attack, while they are almost inert towards electrophilic substitution.

The compound features a hydroxymethyl group at position 3 and a 4-chlorophenyl group at position 5 of the oxadiazole ring. This specific arrangement influences its chemical and biological properties in several ways:

The 1,2,4-oxadiazole ring's electron-withdrawing effect is more effectively exercised via its C-5 position than its C-3 position, meaning the 4-chlorophenyl group at position 5 experiences a stronger electronic influence from the heterocycle.

The presence of the chlorine atom on the phenyl ring introduces additional electronic effects that can modify the compound's reactivity and potential interactions with biological targets.

The hydroxymethyl group at position 3 provides a potential site for hydrogen bonding and further derivatization, expanding the compound's potential applications.

Disubstituted 1,2,4-oxadiazoles like this compound tend to be more stable than their monosubstituted counterparts and can tolerate strong acids such as concentrated sulfuric acid and strong bases. This enhanced stability makes them particularly valuable in various applications, including as building blocks in medicinal chemistry.

The compound's position within this classification system informs both its synthetic approaches and potential applications, particularly in drug discovery where 1,2,4-oxadiazoles have demonstrated bioisosteric equivalence with ester and amide moieties due to their ability to create specific interactions such as hydrogen bonding.

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRDZVBEOOYILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369418 | |

| Record name | [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685123-47-1 | |

| Record name | [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid to form the oxadiazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. This can include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid.

Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group, depending on the reagents used.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol is utilized as a precursor for developing new chemical entities. Its oxadiazole framework is crucial for exploring novel reaction pathways and synthesizing derivatives with enhanced properties.

Table 1: Comparison of Oxadiazole Derivatives

| Compound Name | Structure | Applications |

|---|---|---|

| This compound | Structure | Building block for drug synthesis |

| (5-(4-Bromophenyl)-1,2,4-oxadiazol-3-YL)methanol | Structure | Antimicrobial agents |

| (5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL)methanol | Structure | Anticancer activity |

Biological Research

The compound has shown promise in biological applications, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it a valuable tool for investigating biological processes.

Case Study: Anticancer Activity

A study reported the synthesis and screening of oxadiazole derivatives for anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the potential of this compound as a lead compound in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as an intermediate for pharmaceuticals targeting diseases associated with oxidative stress and inflammation. The compound's structural features facilitate its role in drug development.

Table 2: Potential Pharmaceutical Applications

| Disease Target | Mechanism of Action | References |

|---|---|---|

| Cancer | Inhibition of cell proliferation | |

| Inflammatory Diseases | Modulation of inflammatory pathways |

Industrial Applications

The stability and reactivity of this compound make it suitable for industrial applications in producing agrochemicals and dyes. Its unique properties can enhance the performance of these products.

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity, while the methanol group can participate in hydrogen bonding, further stabilizing the interaction. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or modifications to the oxadiazole core. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

*Calculated based on formula.

Key Observations:

Polarity: The hydroxymethyl (-CH2OH) group in the target compound improves water solubility relative to chloromethyl (-CH2Cl) in ’s analog, which is more lipophilic and reactive .

Biological Relevance: The hydroxymethyl group may enable hydrogen bonding with biological targets, contrasting with the amine hydrochloride in ’s compound, which introduces ionic interactions . Metconazole () incorporates a triazole ring instead of oxadiazole, highlighting how heterocycle choice dictates antifungal vs.

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound enhances aqueous solubility compared to ethoxy or trifluoromethyl analogs (), which are more lipophilic .

- Stability : Oxadiazoles with electron-withdrawing groups (e.g., 4-Cl) exhibit greater thermal and oxidative stability than those with electron-donating groups (e.g., 4-OCH3) .

Biological Activity

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol is a compound of interest due to its diverse biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly in terms of antimicrobial and antiviral effects. The compound is characterized by the presence of a chlorophenyl group and an oxadiazole ring, which contribute to its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 210.62 g/mol

- CAS Number : 685123-47-1

- Physical State : Solid at ambient temperature

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with methanol followed by hydrazination and cyclization. This method has been documented to yield the target compound with good efficiency and purity .

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity :

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. While specific data for this compound is limited, similar compounds have demonstrated efficacy against viral pathogens through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .

Case Studies

- Study on Antibacterial Properties : A study evaluated a series of oxadiazole derivatives for their antibacterial activity against a panel of bacterial strains. The results indicated that modifications in the structure significantly influenced the antibacterial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

- Antifungal Screening : In another study focusing on antifungal activity, several derivatives were tested against common fungal pathogens. The findings revealed that certain substitutions on the oxadiazole ring enhanced antifungal activity, indicating potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the common synthetic routes for preparing (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol, and what experimental parameters influence yield?

The synthesis typically involves cyclization reactions between hydroxylamine derivatives and nitriles or carboxylic acid derivatives. For example, refluxing with triethylamine in methanol (25–100 mL) under controlled pH and temperature (e.g., 4–9 hours at 60–80°C) is a standard protocol . Key parameters include stoichiometric ratios of reactants, reaction time, and solvent polarity. Purification often employs recrystallization from ethanol-DMF mixtures, with yields influenced by the purity of intermediates and reaction monitoring via TLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : - and -NMR can confirm the oxadiazole ring protons (δ 8.8–9.0 ppm for aromatic protons) and the methanol group (δ 3.5–4.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., C–N–O in oxadiazole rings ≈ 120°) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] expected within ±0.001 Da) .

Q. What purification strategies are effective for removing byproducts from the synthesis of this compound?

Recrystallization using ethanol-DMF (3:1 v/v) is effective for isolating the target compound, while column chromatography with silica gel (hexane:ethyl acetate gradients) removes polar impurities . Solvent choice is critical to avoid co-elution of byproducts with similar polarity.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between experimental and computational models for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- NMR shifts : Use solvent-corrected DFT calculations (e.g., B3LYP/6-31G* with PCM solvent models) to align experimental and theoretical -NMR .

- X-ray vs. DFT geometries : Compare torsion angles of the 4-chlorophenyl group; deviations >5° may indicate crystal packing forces not modeled in simulations .

Q. What experimental design considerations are critical for studying the hydrolytic stability of the oxadiazole ring under physiological conditions?

- Buffer selection : Use phosphate-buffered saline (pH 7.4) with controlled ionic strength to mimic physiological conditions.

- Temperature control : Continuous cooling (e.g., 4°C) minimizes thermal degradation during long-term stability assays .

- Analytical methods : LC-MS with C18 columns monitors hydrolysis products (e.g., carboxylic acid derivatives) over 24–72 hours .

Q. How can non-targeted metabolomics approaches identify degradation products of this compound in environmental samples?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates degradation products from wastewater matrices.

- HRMS/MS : Data-dependent acquisition (DDA) at collision energies of 20–40 eV fragments ions for structural annotation .

- Limitations : Organic degradation during sample storage (e.g., over 9 hours) may introduce artifacts; stabilize samples with azide or immediate freezing .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting bioactivity results reported for structurally analogous oxadiazole derivatives?

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) to minimize protocol-driven differences.

- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-bromophenyl) on logP and binding affinity using QSAR models .

Q. What steps ensure reproducibility in synthetic protocols when scaling up from milligram to gram quantities?

- Reaction monitoring : Use in-line FTIR to track intermediate formation (e.g., nitrile intermediates at ~2200 cm).

- Solvent volume ratios : Maintain consistent solvent-to-reactant ratios (e.g., 5:1 v/w) to avoid heat transfer inefficiencies .

Methodological Resources

- Synthetic protocols : Refer to PubChem’s experimental procedures for analogous oxadiazole derivatives .

- Crystallographic data : Access CIF files from Acta Crystallographica Section E for bond-length validation .

- Degradation studies : Review limitations in hyperspectral imaging (HSI) protocols for organic pollutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.